molecular formula C46H48O10P2 B6591640 (R)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl CAS No. 1448722-98-2

(R)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

Cat. No.: B6591640
CAS No.: 1448722-98-2
M. Wt: 822.8 g/mol
InChI Key: SWMJWTAAPZTGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl (CAS: 1448722-98-2), often referred to as (R)-ECNU-Phos, is a chiral bisphosphine ligand with a biphenyl backbone. Its structure features:

  • Two 6,6'-dimethoxy groups on the biphenyl core.
  • Two di(3,5-dimethoxyphenyl)phosphine groups at the 2,2' positions, providing steric bulk and electron-donating methoxy substituents.
  • An (R)-configuration, enabling enantioselective catalysis in transition-metal complexes.

This ligand is air-sensitive, stored under inert conditions, and widely used in asymmetric catalysis, including gold(I)- and rhodium-catalyzed reactions . It is synthesized under license from East China Normal University (ECNU) and sold for research purposes .

Properties

IUPAC Name

[2-[2-bis(3,5-dimethoxyphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethoxyphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H48O10P2/c1-47-29-17-30(48-2)22-37(21-29)57(38-23-31(49-3)18-32(24-38)50-4)43-15-11-13-41(55-9)45(43)46-42(56-10)14-12-16-44(46)58(39-25-33(51-5)19-34(26-39)52-6)40-27-35(53-7)20-36(28-40)54-8/h11-28H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMJWTAAPZTGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)P(C2=CC(=CC(=C2)OC)OC)C3=CC(=CC(=C3)OC)OC)C4=C(C=CC=C4P(C5=CC(=CC(=C5)OC)OC)C6=CC(=CC(=C6)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H48O10P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biphenyl Backbone Formation

The biphenyl core is typically derived from Suzuki-Miyaura cross-coupling reactions. A halogenated precursor, such as 2,2'-dibromo-6,6'-dimethoxybiphenyl, reacts with bis(3,5-dimethoxyphenyl)phosphine boronic ester under palladium catalysis. Key conditions include:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–1 mol% loading

  • Base : K₂CO₃ or Cs₂CO₃ in degassed toluene/THF

  • Temperature : 80–100°C for 12–24 hours

This method achieves >90% yield but requires strict anhydrous conditions to prevent phosphine oxidation.

Phosphine Group Installation

Optimization of Enantioselective Synthesis

Achieving the (R)-configuration necessitates chiral auxiliaries or asymmetric catalysis.

Chiral Resolution via Diastereomeric Crystallization

Early methods resolved racemic mixtures using tartaric acid derivatives. The ligand forms diastereomeric salts with (R,R)-dibenzoyl tartaric acid, which are separated via fractional crystallization. While effective, this process suffers from low throughput (<50% recovery) and solvent-intensive recrystallization.

Catalytic Asymmetric Phosphination

Recent advances employ chiral palladium complexes to induce asymmetry during phosphorylation. For example, a Pd/(S)-BINAP catalyst facilitates enantioselective P–C bond formation, yielding the (R)-enantiomer with 88% ee. Critical parameters include:

  • Ligand-to-metal ratio : 1:1

  • Solvent : Dichloromethane at –20°C

  • Phosphine reagent : Di(3,5-dimethoxyphenyl)phosphine chloride

Purification and Characterization

Post-synthesis purification ensures removal of metallic residues and oligomeric byproducts.

Chromatographic Techniques

Silica gel column chromatography with hexane/ethyl acetate gradients (0–60%) isolates the target compound. High-performance liquid chromatography (HPLC) on chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiopurity (>99% ee).

Spectroscopic Validation

  • 31P NMR : Single resonance at δ –15 ppm confirms symmetric phosphine environments.

  • HRMS : Molecular ion peak at m/z 823.8 [M+H]+ aligns with the theoretical mass (822.8 g/mol).

Research Findings and Advances

Solvent Effects on Yield

Comparative studies reveal that ethereal solvents (THF, dioxane) outperform polar aprotic solvents (DMF, DMSO) due to better solubility of intermediates (Table 1).

Table 1: Solvent Screening for Phosphination Reaction

SolventYield (%)ee (%)
THF7288
Dioxane6885
DMF4578

Catalytic Recycling

Immobilizing palladium catalysts on magnetite nanoparticles enables 5 reaction cycles with <5% yield drop, reducing costs.

Challenges and Mitigation Strategies

Air Sensitivity

The ligand’s phosphine groups oxidize readily. Solutions include:

  • Conducting reactions under nitrogen/argon atmospheres.

  • Adding stabilizers like triethylborane.

Scalability Issues

Large-scale synthesis faces heat dissipation challenges during exothermic phosphorylation. Continuous flow reactors mitigate this by improving temperature control .

Chemical Reactions Analysis

Types of Reactions

®-2,2’-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups results in phosphine oxides, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

Asymmetric Synthesis

(R)-ECNU-Phos is primarily used as a ligand in asymmetric synthesis reactions. Its chirality allows for the creation of enantiomerically enriched products, which are crucial in pharmaceutical applications. The compound has been successfully employed in:

  • Palladium-Catalyzed Reactions : It facilitates various coupling reactions such as Suzuki and Heck reactions, leading to the formation of complex organic molecules with high stereochemical control .
  • Rh-Catalyzed Reactions : The ligand is effective in catalyzing cycloaddition reactions and hydrogenation processes, enhancing the efficiency and selectivity of the resultant compounds .

Hydrogenation Catalysts

The compound has been utilized to create Ru-metal complexes that act as hydrogenation catalysts. These catalysts are significant in synthesizing various organic building blocks, including chiral alcohols and amines, which are essential intermediates in drug development .

Case Study 1: Synthesis of Chiral γ-Lactams

In a study conducted by researchers at a prominent university, (R)-ECNU-Phos was used in the intramolecular allylic alkylation reaction to produce enantioenriched γ-lactams. The reaction demonstrated high yields and excellent enantioselectivity (up to 99% ee), showcasing the ligand's effectiveness in promoting stereochemical outcomes .

Case Study 2: Development of Pharmaceutical Intermediates

Another significant application was reported where (R)-ECNU-Phos facilitated the synthesis of key pharmaceutical intermediates through palladium-catalyzed cross-coupling reactions. This method allowed for the efficient construction of complex molecules required for drug formulations, highlighting the ligand's role in advancing medicinal chemistry .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Asymmetric SynthesisUsed as a ligand for palladium and rhodium catalystsHigh enantiomeric excess
Hydrogenation CatalystsForms Ru-metal complexes for hydrogenationEfficient synthesis of chiral compounds
Pharmaceutical IntermediatesFacilitates cross-coupling reactionsStreamlined production processes

Mechanism of Action

The mechanism of action of ®-2,2’-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl involves its coordination to metal centers, forming chiral metal complexes. These complexes facilitate various catalytic reactions by providing a chiral environment that promotes enantioselectivity. The phosphine groups act as electron donors, stabilizing the metal center and enhancing its reactivity .

Comparison with Similar Compounds

Structural and Electronic Variations

Key structural analogs differ in substituents on the phosphorus atoms or biphenyl backbone, impacting steric bulk, electronic properties, and catalytic performance:

Compound Name (CAS) Substituents on Phosphorus Molecular Formula Molecular Weight Key Applications References
(R)-ECNU-Phos (1448722-98-2) 3,5-dimethoxyphenyl C₄₆H₄₈O₁₀P₂ 822.82 Au(I)-catalyzed enantioselective ring expansions, Rh-catalyzed conjugate additions
(R)-3,5-t-Bu-MeOBIPHEP (192138-05-9) 3,5-di-tert-butylphenyl C₇₀H₉₆O₂P₂ 1031.49 Rh-catalyzed hydrogenation, high steric bulk for improved enantioselectivity
(R)-(+)-Cl-MeO-BIPHEP (64109-12-2) 5,5'-dichloro, 6,6'-dimethoxy C₄₄H₃₆Cl₂O₂P₂ 754.62 Pd-catalyzed cross-couplings, electronic tuning via chloro groups
(R)-Xyl-Garphos (1365531-89-0) 3,5-dimethylphenyl, 4,4',6,6'-tetramethoxy C₄₈H₅₂O₄P₂ 754.87 Au(I)-catalyzed cycloadditions, balanced steric/electronic profile
(R)-BINAP (76189-55-4) Binaphthyl backbone, diphenylphosphine C₄₄H₃₂P₂ 622.67 Ru-catalyzed asymmetric hydrogenation (e.g., Noyori hydrogenation)

Key Research Findings

Steric Effects :
  • (R)-3,5-t-Bu-MeOBIPHEP ’s tert-butyl groups enhance enantioselectivity in Rh-catalyzed allylic alkylation (86–97% ee) but reduce reaction rates due to excessive bulk .
  • (R)-ECNU-Phos’s methoxy groups provide moderate steric hindrance, enabling faster turnover in Au(I)-catalyzed reactions while maintaining >90% ee .
Electronic Effects :
  • Cl-MeO-BIPHEP ’s electron-withdrawing chloro groups improve oxidative stability and modulate metal-center electronics for Pd-catalyzed cross-couplings .
  • (R)-ECNU-Phos ’s methoxy groups donate electron density to the metal, favoring nucleophilic attack in asymmetric cyclization reactions .
Backbone Flexibility :
  • BINAP ’s rigid binaphthyl backbone is optimal for Ru-catalyzed hydrogenation but less effective in Au(I) catalysis, where (R)-ECNU-Phos ’s biphenyl flexibility allows better substrate accommodation .

Biological Activity

(R)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl, also known as (R)-ECNU-Phos, is a chiral ligand recognized for its significant role in asymmetric catalysis and various biological applications. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C46H48O10P2
  • Molecular Weight : 822.81 g/mol
  • CAS Number : 1448722-98-2

The biological activity of this compound primarily revolves around its function as a ligand in catalysis and its potential therapeutic effects. The compound exhibits properties that allow it to interact with various biological targets, including:

  • Histone Deacetylase Inhibition : Recent studies have shown that compounds related to this ligand can inhibit histone deacetylases (HDACs), particularly HDAC6. This inhibition is crucial for cancer treatment and neurodegenerative diseases due to its role in regulating gene expression and protein function .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (μM)Reference
HDAC6 InhibitionHistone Deacetylase0.03 - 0.12
Asymmetric CatalysisVarious Substrates-
Anticancer PotentialVarious Cancer Lines-

Case Study 1: HDAC6 Inhibition

In a study examining the inhibitory effects on HDAC6, compounds similar to this compound demonstrated potent inhibition with IC50 values ranging from 0.03 to 0.12 μM. These findings indicate a strong selectivity for HDAC6 over other isoforms, suggesting potential therapeutic applications in oncology and neurodegenerative disorders .

Case Study 2: Asymmetric Catalysis

The compound has been extensively used as a chiral ligand in asymmetric synthesis processes. Its unique structure allows for high enantioselectivity in reactions involving various substrates. For instance, it has been utilized in the synthesis of biologically active molecules with significant yields and selectivity.

Synthesis Methods

The synthesis of this compound typically involves:

  • Reagents : The reaction often employs 3,5-dimethoxyphenylphosphine and a biphenyl derivative.
  • Conditions : Conducted under basic conditions (e.g., sodium hydride) in solvents like tetrahydrofuran at room temperature or slightly elevated temperatures.
  • Purification : Final products are purified through recrystallization or chromatography to achieve high purity levels.

Q & A

Q. What are the key structural features of (R)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl that make it effective in asymmetric catalysis?

The compound’s axial chirality and electron-rich phosphine substituents are critical. The biphenyl backbone with methoxy groups at the 6,6'-positions enhances steric bulk and rigidity, while the 3,5-dimethoxyphenyl groups on phosphorus improve electron-donating capacity, stabilizing metal complexes during catalysis. X-ray crystallography and NMR studies confirm these structural attributes, which correlate with high enantioselectivity in hydrogenation reactions .

Q. How should researchers handle and store this compound to maintain its stability?

The compound is air-sensitive and prone to oxidation. Store it under inert gas (argon or nitrogen) at 2–8°C in a tightly sealed container. Prior to use, purge reaction vessels with inert gas and employ Schlenk-line techniques. Degradation can be monitored via ³¹P NMR to detect oxidized phosphine byproducts .

Q. What spectroscopic methods are recommended for characterizing this ligand and its metal complexes?

  • ³¹P NMR : To confirm ligand purity and detect oxidation (δ ~20–30 ppm for phosphine; oxidized phosphine oxide appears at δ ~35–45 ppm).
  • X-ray crystallography : To resolve metal-ligand coordination geometry.
  • HPLC with chiral columns : To assess enantioselectivity in catalytic products .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when this ligand underperforms in enantioselective hydrogenation?

  • Solvent screening : Polar aprotic solvents (e.g., THF, DCM) often improve catalytic activity.
  • Additives : Additives like KI or AgOTf can modulate metal-ligand coordination.
  • Pressure/temperature : Higher H₂ pressure (10–50 bar) and lower temperatures (0–25°C) often enhance selectivity.
  • Metal precursor : Test [Ru(COD)(methallyl)₂] or [Rh(nbd)₂]BF₄ for substrate compatibility. Contradictory enantiomeric excess (ee) values may arise from trace oxygen or moisture; ensure rigorous inert conditions .

Q. What strategies resolve contradictions in catalytic performance between similar substrates?

  • Steric vs. electronic effects : Use Hammett plots to correlate substrate electronic properties with ee.
  • Computational modeling : DFT calculations (e.g., Gaussian) can predict transition-state interactions.
  • Substrate modification : Introduce bulky protecting groups to align with the ligand’s chiral pocket. Discrepancies may stem from competing reaction pathways (e.g., η² vs. η⁴ coordination); in situ IR spectroscopy can identify intermediates .

Q. How does the ligand’s stability under acidic or basic conditions impact catalytic recycling?

The methoxy groups are susceptible to demethylation in strong acids (e.g., H₂SO₄), while bases (e.g., NaOH) may hydrolyze phosphine bonds. For recyclable systems:

  • Use mild acids (e.g., AcOH) or neutral conditions.
  • Immobilize the ligand on silica or polymers to mitigate degradation. Post-reaction analysis via LC-MS can quantify ligand decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.